2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c1-3-13-7-5-8-14(11-13)24-18(27)12-26-17(4-2)25-20-19-15(23)9-6-10-16(19)29-21(20)22(26)28/h5-11H,3-4,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIDBMOTOKYICS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide typically involves multi-step organic synthesis.
Step 1: Construction of the benzothiophene moiety, usually starting from a substituted thiophene derivative through cyclization reactions.
Step 2: Incorporation of the pyrimidine ring, often via a condensation reaction with an appropriate diamine or amidine precursor.
Step 3: Introduction of the ethyl and fluoro substituents at specific positions on the aromatic rings using directed ortho-metallation or similar selective functionalization methods.
Step 4: Formation of the acetamide linkage through acylation reactions involving the intermediate heterocycles.
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimization of each reaction step for efficiency, yield, and cost-effectiveness. Catalysts and green chemistry principles might be employed to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, especially at the sulfur atom in the benzothiophene ring or the ethyl side chains, forming sulfoxides or alcohols.
Reduction: The carbonyl group can be reduced to hydroxyl derivatives using hydride donors such as lithium aluminum hydride.
Substitution: Halogenation and nitration are possible on the aromatic rings, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Typical reducing agents are lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like chlorine, bromine, or nitric acid, under controlled conditions.
Major Products
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction of the carbonyl group.
Halogenated or nitrated derivatives: from substitution reactions.
Scientific Research Applications
In Chemistry
This compound serves as a model for studying aromatic substitution reactions and the behavior of fused heterocycles under various chemical conditions.
In Biology and Medicine
Its structural similarity to certain pharmacophores makes it a candidate for drug discovery and development, potentially offering insights into enzyme inhibition, receptor binding, and therapeutic effects.
In Industry
The compound's unique properties could make it suitable for the development of advanced materials, such as organic semiconductors, sensors, or specialty polymers.
Mechanism of Action
Molecular Targets and Pathways
In biological systems, the compound might interact with specific enzymes or receptors, altering their activity. Its fluorine atom can form strong interactions with biological targets, while the benzothiophene-pyrimidine core offers a platform for binding to diverse molecular surfaces.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzothieno[3,2-d]pyrimidinone Class
2.1.1 Substituent Variations on the Acetamide Side Chain
- N-(2-Methoxyphenyl) Analogue: The compound 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide () differs only in the acetamide substituent (2-methoxy vs. 3-ethylphenyl).
2.1.2 Sulfonamide Thio-Derivatives ()
Six sulfonamide thio-derivatives of benzothieno[3,2-d]pyrimidin-4-one demonstrated potent anti-inflammatory activity via COX-2, iNOS, and ICAM-1 inhibition (Table 1). Key differences from the target compound include:
- Core Modifications : The target compound lacks the sulfonamide-thio group, which in derivatives 1–11 () is critical for binding to inflammatory mediators.
Table 1: Anti-inflammatory Activity of Benzothieno[3,2-d]pyrimidinone Derivatives
Quinazolinone-Based Analogues ()
Key comparisons include:
- Side Chain Effects: The ethylamino group in quinazolinones enhances activity compared to the target compound’s 3-ethylphenyl group, suggesting that nitrogen-containing substituents may optimize binding to inflammatory targets .
Fluorine Substituent Impact
The 9-fluoro substituent in the target compound is absent in most analogues from and . Fluorination is known to enhance bioavailability and metabolic stability in drug design, which may position the target compound as a more durable therapeutic candidate compared to non-fluorinated derivatives .
Research Findings and Hypotheses
Toxicity Profile: The acetamide group may lower ulcerogenic risks compared to sulfonamide derivatives, aligning with trends observed in quinazolinone analogues .
Fluorine-Driven Stability : The 9-fluoro group likely improves pharmacokinetic properties, making the target compound a candidate for further in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
